molecular formula C15H21BO3 B1458078 (1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol CAS No. 1467060-42-9

(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol

Cat. No. B1458078
M. Wt: 260.14 g/mol
InChI Key: OPHLTHDWGBWRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline and 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol are similar to the requested compound. They contain a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group attached to a phenyl ring .


Synthesis Analysis

Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another possible reaction .


Molecular Structure Analysis

The molecular weight of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 241.1 . The molecular weight of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is 357.25300 .


Physical And Chemical Properties Analysis

The boiling point of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 409.2°C at 760 mmHg, and its melting point is 123°C .

Scientific Research Applications

Mass Spectrometry in Characterization

Mass spectrometry, particularly atmospheric pressure chemical ionization multi-stage mass spectrometry, has been utilized to study the behavior of compounds related to cyclopropane amino acids. This technique helps in characterizing stereoisomers by specific fragmentation pathways, aiding in understanding the structure and behavior of complex molecules including those similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

Bidentate Chelation-Controlled Synthesis

Research on chiral auxiliaries for asymmetric synthesis has shown the potential of compounds like "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" in bidentate chelation-controlled alkylation. This method provides a route to synthesize α-hydroxy esters with high stereoselectivity, indicating its importance in organic synthesis and potential pharmaceutical applications (Jung, Ho, & Kim, 2000).

Chemical Structure and Fluorescent Properties

The reaction of cyclic phosphonate esters with specific reagents can lead to unexpected products, offering insights into bond cleavages and formations. Studies on compounds structurally similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" have revealed interesting structural and fluorescent properties, contributing to our understanding of chemical reactivity and potential applications in material science (Cao et al., 2013).

Antitubercular Activities

The synthesis and optimization of compounds featuring cyclopropyl methanols have led to the identification of molecules with significant antitubercular activity. Such studies underscore the potential of complex organic molecules, akin to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol," in contributing to the development of new therapeutic agents (Bisht et al., 2010).

Crystal Structure and DFT Studies

Crystallographic and density functional theory (DFT) studies on boric acid ester intermediates have provided valuable information on molecular structures, electrostatic potential, and physicochemical properties. Such research can illuminate the structural nuances of similar compounds, facilitating the design of new materials with desired properties (Huang et al., 2021).

Safety And Hazards

For 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, the safety information includes hazard statements H302-H312-H332 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

[1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)10-18-16(19-11-14)13-5-3-12(4-6-13)15(9-17)7-8-15/h3-6,17H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHLTHDWGBWRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.